Foreword: Navigating the Complexities of PCB Congener-Specific Data
Foreword: Navigating the Complexities of PCB Congener-Specific Data
An In-depth Technical Guide on the Physicochemical Properties of 2,2',3,4,4'-Pentachlorobiphenyl (PCB-85)
Polychlorinated biphenyls (PCBs) represent a class of 209 distinct chemical congeners, each with unique structural and physicochemical properties that dictate its environmental behavior and toxicological profile.[1] This guide focuses on 2,2',3,4,4'-Pentachlorobiphenyl , designated as PCB-85 under the Ballschmiter and Zell numbering system. It is crucial to distinguish this congener from other similarly named pentachlorobiphenyls, such as 2,2',3,4,5'-Pentachlorobiphenyl (PCB-87), as data for one is often mistakenly attributed to the other. As a Senior Application Scientist, it is my experience that a significant challenge in the study of individual PCB congeners is the scarcity of experimentally-derived data for less common variants. This guide will synthesize the available information for PCB-85, provide authoritative context based on the known properties of PCBs as a class, and detail the established methodologies for their characterization. Where experimental data for PCB-85 is unavailable, this will be explicitly stated to maintain scientific integrity.
Molecular and Chemical Identity
A precise understanding of the molecular identity is the foundation for all physicochemical and toxicological assessments.
Table 1: Chemical Identity of 2,2',3,4,4'-Pentachlorobiphenyl (PCB-85)
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,3-trichloro-4-(2,4-dichlorophenyl)benzene | [2] |
| Congener Number | PCB-85 | [1] |
| CAS Number | 65510-45-4 | [2] |
| Molecular Formula | C₁₂H₅Cl₅ | [2] |
| Molecular Weight | 326.4 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl | [2] |
| InChI Key | LACXVZHAJMVESG-UHFFFAOYSA-N | [2] |
The structure of PCB-85 features a biphenyl core with five chlorine substituents distributed across both phenyl rings. The substitution pattern—with two chlorine atoms in ortho positions (2 and 2')—forces a non-planar configuration, which significantly influences its biological and chemical properties.[1]
Physicochemical Properties: A Data-Driven Overview
The environmental fate, transport, and bioavailability of a PCB congener are governed by its core physicochemical properties. As noted, specific experimental data for PCB-85 is limited. The following table summarizes available computed data and expected properties based on established trends for pentachlorobiphenyls.[3][4]
Table 2: Physicochemical Properties of 2,2',3,4,4'-Pentachlorobiphenyl (PCB-85)
| Property | Value | Method | Source(s) |
| Physical State | Expected to be an oily liquid or waxy solid | General Observation | [5] |
| Melting Point | Data not available | Experimental | - |
| Boiling Point | Data not available | Experimental | - |
| Vapor Pressure | Expected to be low (<1 Pa at 25°C) | Trend Analysis | [3] |
| Water Solubility | Expected to be very low (<10 µg/L) | Trend Analysis | [1][6] |
| Octanol-Water Partition Coefficient (log Kₒw) | 6.6 | Computed (XLogP3) | [2] |
| Henry's Law Constant (H) | Data not available | Experimental | - |
Causality Behind Physicochemical Trends
-
Low Water Solubility & High Kₒw : The high degree of chlorination and the non-polar nature of the biphenyl structure render PCB-85 highly hydrophobic (lipophilic).[7] Its calculated log Kₒw of 6.6 indicates a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. This property is the primary driver of its bioaccumulation in food webs.[8]
-
Low Vapor Pressure : Like other higher-chlorinated biphenyls, PCB-85 is a semi-volatile organic compound (SVOC). Its low vapor pressure means it will not readily evaporate at ambient temperatures but can be subject to long-range atmospheric transport, cycling between air, water, and soil over time.[3]
Synthesis of Individual PCB Congeners for Research
The industrial production of PCBs involved the direct chlorination of biphenyl, which resulted in complex mixtures (Aroclors).[9] For research and toxicological studies, pure, individual congeners are required. Unambiguous synthesis is typically achieved via organometallic cross-coupling reactions.
Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation is a classical and effective method for synthesizing symmetrical and some unsymmetrical PCB congeners, particularly those with steric hindrance from multiple ortho-chlorine atoms.[10][11]
Caption: Generalized workflow for PCB-85 synthesis via Ullmann condensation.
A similar approach, the Gomberg-Bachmann reaction, involves the reaction of a diazonium salt with an arene and can also be employed for creating unsymmetrical biaryls.[12] These synthetic routes provide the high-purity standards essential for accurate analytical quantification and toxicological assessment.
Analytical Methodologies for Congener-Specific Quantification
The shift from analyzing PCBs as commercial mixtures (Aroclors) to a congener-specific approach is driven by the recognition that toxicity varies dramatically between congeners.[13] EPA Method 8082A provides a robust framework for the quantification of individual PCB congeners in environmental matrices.[9][14]
Standard Workflow for PCB-85 Analysis
The following diagram and protocol outline a self-validating system for the extraction, cleanup, and analysis of PCB-85 from a solid matrix like soil or sediment.
Caption: Standard analytical workflow for PCB-85 determination in solid samples.
Experimental Protocol: PCB-85 Analysis in Soil (Based on EPA Method 8082A)
This protocol explains the causality behind key steps, ensuring a self-validating and robust analytical process.
-
Sample Preparation and Extraction:
-
Step 1.1: Weigh approximately 10-20 g of homogenized soil into an extraction thimble. The homogenization is critical to ensure the subsample is representative of the bulk material.
-
Step 1.2: Fortify the sample with a surrogate standard solution (e.g., tetrachloro-m-xylene, decachlorobiphenyl). Causality: Surrogates are compounds chemically similar to the analyte but not expected in the sample. Their recovery provides a quantitative measure of the efficiency of the entire extraction and cleanup process for each individual sample, acting as a crucial quality control check.[9]
-
Step 1.3: Extract the sample for 6-12 hours using a Soxhlet extractor with a 1:1 mixture of hexane and acetone. Causality: The hexane/acetone azeotrope is effective at penetrating the soil matrix and solubilizing non-polar compounds like PCBs. Soxhlet extraction ensures exhaustive removal of the analyte from the sample matrix.
-
-
Extract Cleanup:
-
Step 2.1: Concentrate the raw extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.
-
Step 2.2: Perform a cleanup using EPA Method 3665 (Sulfuric Acid/Permanganate). This involves partitioning the extract against concentrated sulfuric acid to remove oxidizable organic interferences, followed by a potassium permanganate step to remove remaining impurities. Causality: Environmental samples contain a complex mixture of organic compounds (e.g., lipids, humic acids) that can interfere with GC analysis. This aggressive cleanup is necessary to isolate the chemically stable PCBs, ensuring a clean chromatogram and accurate quantification.[9]
-
Step 2.3 (Alternative): For less contaminated samples, cleanup can be achieved using solid-phase extraction (SPE) with Florisil. PCBs are eluted with hexane, while more polar interferences are retained.
-
-
Final Concentration and Analysis:
-
Step 3.1: Exchange the solvent of the cleaned extract to isooctane and concentrate to a final volume of 1.0 mL. Causality: Isooctane is a suitable solvent for injection into a gas chromatograph and is compatible with the electron capture detector (ECD).
-
Step 3.2: Analyze a 1-2 µL aliquot by gas chromatography, typically using a dual-column setup with an ECD (GC-ECD).[15][16] Causality: Using two columns of different polarity (e.g., a non-polar DB-5 and a mid-polarity DB-1701) provides confirmation of the analyte's identity. A peak co-eluting with the PCB-85 standard on one column is unlikely to co-elute on a second, different column, thus confirming its identity with high confidence. The ECD is highly sensitive to halogenated compounds like PCBs.
-
Protocol for Determination of Octanol-Water Partition Coefficient (Kₒw)
The Kₒw is a critical parameter for environmental modeling. The Generator Column method is a reliable technique for determining Kₒw for hydrophobic compounds like PCBs, as it avoids issues with emulsion formation common to the traditional shake-flask method.[17][18][19]
Experimental Protocol: Generator Column Method (Based on OECD Guideline 123)
-
Column Preparation:
-
Step 1.1: Pack a thermostated glass column with a solid support material (e.g., silanized silica).
-
Step 1.2: Prepare a solution of PCB-85 in n-octanol (pre-saturated with water).
-
Step 1.3: Coat the support material with the PCB-85/octanol solution and allow the solvent to evaporate, leaving a thin, stable film of the octanol phase on the support.
-
-
Equilibration and Elution:
-
Step 2.1: Pump HPLC-grade water through the generator column at a slow, constant flow rate (e.g., 0.5-1.0 mL/min). Causality: As water passes over the large surface area of the coated support, it becomes saturated with PCB-85, achieving a true equilibrium between the octanol and water phases.
-
Step 2.2: Ensure the system reaches a steady state by monitoring the concentration of PCB-85 in the aqueous eluent over time until it becomes constant.
-
-
Concentration and Analysis:
-
Step 3.1: Pass a precisely measured volume of the aqueous eluent through a solid-phase extraction (SPE) cartridge to trap the dissolved PCB-85.
-
Step 3.2: Elute the PCB-85 from the SPE cartridge with a small volume of an organic solvent (e.g., hexane).
-
Step 3.3: Analyze the resulting solution using GC-ECD, as described in Section 4.2, to determine the aqueous concentration (Cₗ).
-
-
Calculation of Kₒw:
-
Step 4.1: Accurately determine the concentration of PCB-85 in the initial n-octanol solution (Cₒ).
-
Step 4.2: Calculate the Kₒw as the ratio of the concentration in octanol to the concentration in water: Kₒw = Cₒ / Cₗ .
-
Conclusion: A Call for Further Empirical Research
2,2',3,4,4'-Pentachlorobiphenyl (PCB-85) is a member of a class of persistent and bioaccumulative environmental contaminants. While its molecular identity is well-defined and robust analytical methods exist for its quantification, a significant gap remains in the experimental determination of its fundamental physicochemical properties. The values for properties such as water solubility, vapor pressure, and Henry's Law constant are currently inferred from general trends rather than direct measurement. As risk assessment models become increasingly sophisticated, the demand for high-quality, congener-specific experimental data will only grow. This guide provides the established frameworks for generating such data, underscoring the necessity for continued research to fully characterize the environmental behavior of this and other less-studied PCB congeners.
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